(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol
Overview
Description
(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a nitrophenyl group, a dimethylamino group, and a propanediol backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-nitrobenzaldehyde and dimethylamine.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, large-scale reactors, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-nitrobenzaldehyde, while reduction may produce p-aminophenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol has various scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Amino-1-(p-nitrophenyl)-1,3-propanediol: Similar structure but with an amino group instead of a dimethylamino group.
(1R,2R)-2-(N,N-Dimethylamino)-1-(m-nitrophenyl)-1,3-propanediol: Similar structure but with a meta-nitrophenyl group instead of a para-nitrophenyl group.
Uniqueness
(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXOUSFZMOKOH-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189261 | |
Record name | (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18867-45-3 | |
Record name | (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18867-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 2-(dimethylamino)-1-(4-nitrophenyl)-, (1R,2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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